Fluorophen

Opioid Receptor Binding μ-Opioid Affinity PET Radioligand

Fluorophen (fluorofen, CAS 86495-14-9) is a racemic, fluorinated structural analogue of the benzomorphan opioid agonist phenazocine. Its molecular formula is C22H26FNO.

Molecular Formula C22H26FNO
Molecular Weight 339.4 g/mol
Cat. No. B1230688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorophen
Synonyms5,9 alpha-dimethyl-2-(2-(4-fluorophenyl)ethyl)-2'-hydroxybenzomorphan
fluorophen
fluorophen hydrobromide, (2alpha,6alpha,11R*)-(+-)-isome
Molecular FormulaC22H26FNO
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)F)C)C=C(C=C3)O
InChIInChI=1S/C22H26FNO/c1-15-21-13-17-5-8-19(25)14-20(17)22(15,2)10-12-24(21)11-9-16-3-6-18(23)7-4-16/h3-8,14-15,21,25H,9-13H2,1-2H3/t15-,21-,22+/m0/s1
InChIKeyPUPFATUGTIQBQA-UZQPLGKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorophen for Research Procurement: A Potent, Fluorinated Benzomorphan Radioligand Precursor


Fluorophen (fluorofen, CAS 86495-14-9) is a racemic, fluorinated structural analogue of the benzomorphan opioid agonist phenazocine [1]. Its molecular formula is C22H26FNO. It was specifically developed as a high-affinity ligand suitable for in vivo visualization of μ- and δ-opioid receptors via Positron Emission Tomography (PET) when labeled with the positron-emitting isotope fluorine-18 (18F) [1]. Unlike many other benzomorphan derivatives, fluorophen acts as a full agonist at opioid receptors [2].

PET radioligand precursor for 18F labeling and in vivo imaging
Dual μ/δ opioid receptor targeting profile reported
Full agonist functional context for receptor activation studies

Fluorophen vs. Generic Opioid Radioligands: Why Specificity Matters for Procurement


Generic substitution with other opioid radioligands (e.g., [18F]FDPN or [11C]carfentanil) is not scientifically equivalent due to fluorophen's specific receptor subtype profile and functional activity. Fluorophen's unique combination of high μ-affinity, δ-equipotency, and very low κ-affinity [1], combined with its full agonism, is distinct from many other benzomorphan derivatives [2]. This specific selectivity fingerprint is critical for experiments where differential μ/δ activation or lack of κ-off-target effects must be maintained.

Risk Alternative opioid radioligands may shift μ/δ selectivity ratios and alter imaging specificity
Risk κ-receptor off-target binding may not be negligible with other benzomorphan or opioid ligands
Risk Partial agonist or mixed agonist-antagonist alternatives may not reproduce full receptor activation

Fluorophen Selection Evidence: Quantitative Comparator Data for Informed Procurement


Fluorophen’s μ-Receptor Affinity Greatly Exceeds Morphine

Fluorophen demonstrates approximately 6-fold higher affinity for the μ-opioid receptor compared to morphine, a standard comparator in opioid pharmacology. This quantifiable superiority is crucial for applications requiring high-potency μ-receptor engagement [1].

μ-Affinity vs Morphine
Head-to-head
~6×
vs Morphine baseline
Supports μ-receptor PET signal contrast
Rat brain homogenate binding assay
Opioid Receptor Binding μ-Opioid Affinity PET Radioligand

Fluorophen Maintains High δ-Receptor Affinity Relative to DADLE

Fluorophen is equipotent to [D-Ala2, D-Leu5]enkephalin (DADLE), a standard δ-opioid receptor ligand, indicating robust δ-receptor engagement capability [1]. This differs from opioid ligands that are highly μ-selective.

δ-Affinity vs DADLE
Head-to-head
Fluorophen: Equipotent
DADLE (reference)
Enables dual μ/δ receptor imaging context
[³H]DADLE displacement, rat brain homogenate
δ-Opioid Receptor Receptor Binding Enkephalin

Fluorination Strategy Results in Only a Twofold Affinity Loss vs. Parent Phenazocine

Incorporation of fluorine to create fluorophen results in only a twofold loss of opiate receptor affinity compared to its parent compound, phenazocine [1]. This minor reduction validates the strategy of using a fluorinated analogue to enable PET imaging without abolishing the desired receptor interaction.

Affinity vs Phenazocine
Head-to-head
~50% of parent
2-fold reduction after fluorination
Validates fluorine-for-hydrogen substitution strategy
[³H]Naloxone binding, guinea pig ileum assay
Medicinal Chemistry Fluorine Chemistry Benzomorphan

Fluorophen Exhibits Negligible κ-Receptor Affinity for Cleaner Signal Profiling

Fluorophen shows very low affinity for the κ-opioid receptor, a property it shares with its parent compound phenazocine which has a higher μ/κ binding ratio than other benzomorphans like pentazocine [1][2]. This differentiates fluorophen from opioid ligands with significant κ-component.

κ-Receptor Affinity
Class-level
μ ≈ δ >> κ
Very low κ-affinity reported
Minimizes κ-mediated off-target background
Selectivity pattern consistent with phenazocine class
κ-Opioid Receptor Receptor Selectivity Off-Target Binding

Fluorophen's Full Agonist Functional Activity Distinguishes It from Other Benzomorphans

Unlike most other benzomorphan derivatives, which can be partial agonists or mixed agonist-antagonists, fluorophen acts as a full agonist at opioid receptors [1]. This functional classification is critical for studies where maximal receptor activation is required.

Functional Activity
Class-level
Full agonist
Other benzomorphans: partial/mixed
Provides maximal receptor activation response
In vitro bioassay characterization; source review
Functional Selectivity Full Agonist Benzomorphan Pharmacology

Fluorophen Exhibits In Vivo Analgesic Potency Comparable to Phenazocine

In mouse models, fluorophen's analgesic ED50 was quantified as 0.30 mg/kg (hot plate) and 0.64 mg/kg (Nilsen method), demonstrating it retains significant in vivo potency relative to its parent compound phenazocine [1].

In Vivo ED₅₀
Head-to-head
0.30 mg/kg (hot plate)
0.64 mg/kg (Nilsen method)
Supports in vivo target engagement context
Mouse model, subcutaneous injection; endpoint dose
In Vivo Pharmacology Analgesic Potency Benzomorphan

Optimal Application Scenarios for Fluorophen Based on Quantitative Evidence


In Vivo PET Imaging of Dual μ/δ Opioid Receptor Populations

Fluorophen is uniquely suitable for in vivo PET imaging studies designed to visualize both μ- and δ-opioid receptors simultaneously, as it has high affinity for both (6x morphine for μ, equipotent to DADLE for δ) with negligible κ interference [1]. This dual-receptor profile reduces the need for multiple separate radiotracers in a single study designed to assess the distribution or occupancy of both receptor subtypes.

Radiosynthesis Development and 18F-Labeling Protocols

For radiochemistry groups developing novel PET tracers, fluorophen serves as a validated model compound for 18F-labeling of benzomorphans. The documented synthesis pathway [1] and the fact that fluorination results in only a twofold affinity loss provides a benchmark for evaluating new fluorinated opioid ligands, making it a valuable reference standard for probe development.

In Vitro Binding Assays Requiring a High-Potency Full Agonist Control

In competition binding or functional assays, fluorophen can serve as a full agonist control compound for the μ- and δ-opioid receptors [2]. Its equieffective potency at δ-receptors relative to DADLE and superior μ-potency over morphine [1] provide well-characterized quantitative benchmarks against which novel test compounds can be compared.

Analgesic Pharmacology Studies in Rodent Models

Fluorophen is appropriate for in vivo analgesic studies in rodents where a full opioid agonist with a known μ/δ/κ selectivity profile is required. Researchers can utilize the quantified ED50 values (0.30 mg/kg hot plate, 0.64 mg/kg Nilsen) from the foundational paper [1] to design dose-response experiments and validate their own internal experimental systems.

Application
Selection Property
Validation Focus
Dual μ/δ opioid receptor PET imaging research
Dual μ/δ affinity profile with minimal κ interference
μ/δ co-registration and signal specificity in brain regions
Benzomorphan radiochemistry and 18F-labeling development
Fluorine substitution retains substantial receptor affinity
Precursor stability and radiosynthesis reproducibility
Opioid receptor binding and functional assay benchmark
Full agonist functional response and dual μ/δ engagement
Binding affinity and efficacy endpoint comparison
Rodent model opioid response and dose-range finding
In vivo target engagement with reported ED₅₀ values
Model-dependent endpoint titration and dose-response consistency
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